(+-)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone
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Overview
Description
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection of carbonyl compounds. This compound is formed by the reaction of 2,4-dinitrophenylhydrazine with (±)-2,3-dihydroxypropanal, resulting in a hydrazone derivative. The compound is known for its stability and is often used in analytical chemistry for the identification and quantification of aldehydes and ketones.
Preparation Methods
The synthesis of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone involves the reaction of 2,4-dinitrophenylhydrazine with (±)-2,3-dihydroxypropanal. The reaction typically occurs in an acidic medium, often using methanol as a solvent. The reaction conditions include refluxing the mixture to ensure complete reaction and formation of the hydrazone derivative .
- Dissolve 2,4-dinitrophenylhydrazine in methanol.
- Add (±)-2,3-dihydroxypropanal to the solution.
- Reflux the mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration and recrystallization.
Chemical Reactions Analysis
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The formation of the hydrazone itself is a condensation reaction, where water is eliminated during the reaction between 2,4-dinitrophenylhydrazine and (±)-2,3-dihydroxypropanal.
Oxidation and Reduction:
Substitution Reactions: The hydrazone group can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include methanol, sulfuric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone has several scientific research applications, including:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Biological Studies: Employed in studies involving the analysis of carbonyl compounds in biological samples, such as glucose derivatives.
Pharmaceutical Research: Utilized as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone derivative through a nucleophilic addition-elimination reaction. The nucleophilic -NH₂ group of 2,4-dinitrophenylhydrazine attacks the carbonyl carbon of (±)-2,3-dihydroxypropanal, followed by the elimination of a water molecule . This reaction stabilizes the carbonyl compound, making it easier to detect and quantify.
Comparison with Similar Compounds
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
Cyclohexanone 2,4-dinitrophenylhydrazone: Used as a standard for elemental analysis and as a pharmaceutical intermediate.
Benzaldehyde 2,4-dinitrophenylhydrazone: Commonly used in the identification of aldehydes and ketones.
The uniqueness of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone lies in its stability and specificity for certain carbonyl compounds, making it a valuable tool in analytical and pharmaceutical research.
Properties
CAS No. |
38996-31-5 |
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Molecular Formula |
C9H10N4O6 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]propane-1,2-diol |
InChI |
InChI=1S/C9H10N4O6/c14-5-7(15)4-10-11-8-2-1-6(12(16)17)3-9(8)13(18)19/h1-4,7,11,14-15H,5H2/b10-4+ |
InChI Key |
IXJCSTOZBJRSDF-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C(CO)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CO)O |
Origin of Product |
United States |
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